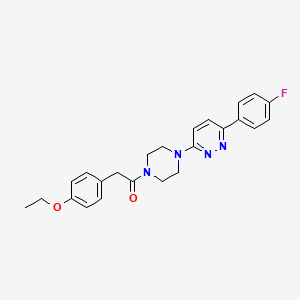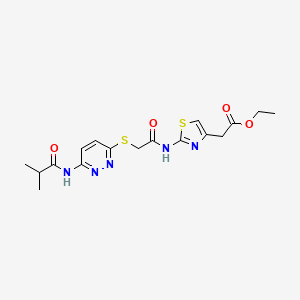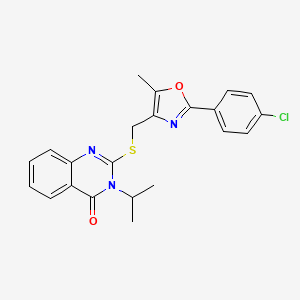
(2-Chlorophenyl)(4-(6-(2-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone
概要
説明
Pyridazinones are a class of organic compounds that have been found to exhibit a wide range of pharmacological activities . They contain a pyridazine nucleus, which is a six-membered ring with two nitrogen atoms . The specific compound you mentioned seems to be a derivative of pyridazinone, with additional phenyl and piperazine groups attached.
Molecular Structure Analysis
The molecular structure of pyridazinones can be quite complex due to the presence of multiple ring structures and various substituents . The specific interactions and arrangements of these groups can significantly influence the compound’s properties and biological activity .Chemical Reactions Analysis
Pyridazinones can undergo a variety of chemical reactions, depending on the specific substituents present in the molecule . These reactions can lead to changes in the compound’s structure and properties, and can also influence its biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridazinones can vary widely depending on their specific structure and substituents . These properties can influence their solubility, stability, and reactivity, among other things .作用機序
(2-Chlorophenyl)(4-(6-(2-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone works by blocking the dopamine D3 receptor, which is believed to be involved in the regulation of mood, motivation, and reward. By blocking this receptor, this compound may help to alleviate the symptoms of psychiatric disorders such as schizophrenia, depression, and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In animal models, this compound has been shown to increase the levels of dopamine and norepinephrine in the prefrontal cortex, which is believed to be involved in the regulation of mood and cognition. This compound has also been shown to improve cognitive function in animal models of schizophrenia and depression.
実験室実験の利点と制限
One of the main advantages of (2-Chlorophenyl)(4-(6-(2-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone is its potent and selective antagonistic activity against the dopamine D3 receptor. This makes it a promising candidate for the treatment of various psychiatric disorders. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound has a relatively short half-life, which may limit its effectiveness in long-term treatment. Additionally, this compound has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for the research and development of (2-Chlorophenyl)(4-(6-(2-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone. One area of interest is the potential use of this compound in combination with other drugs for the treatment of psychiatric disorders. Another area of interest is the development of new compounds based on the structure of this compound, which may have improved pharmacological properties. Additionally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials.
科学的研究の応用
(2-Chlorophenyl)(4-(6-(2-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone has been extensively studied for its potential use in the treatment of various psychiatric disorders, including schizophrenia, depression, and anxiety. In preclinical studies, this compound has been shown to have potent and selective antagonistic activity against the dopamine D3 receptor, which is believed to play a key role in the pathophysiology of these disorders.
Safety and Hazards
特性
IUPAC Name |
(2-chlorophenyl)-[4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2/c1-29-20-9-5-3-7-17(20)19-10-11-21(25-24-19)26-12-14-27(15-13-26)22(28)16-6-2-4-8-18(16)23/h2-11H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQHKRPNBVLSHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide](/img/structure/B3398506.png)
![N-(4-fluorobenzyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide](/img/structure/B3398509.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3398531.png)
![N-(3-fluoro-4-methylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3398533.png)
![N-(5-fluoro-2-methylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3398538.png)
![N-(2,5-difluorophenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3398546.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3398547.png)
![N-(4-chlorobenzyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3398552.png)

![N-(3-fluoro-4-methylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3398567.png)


